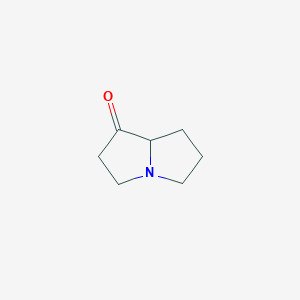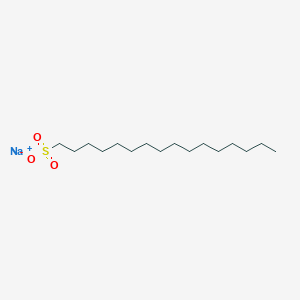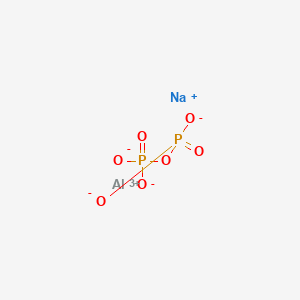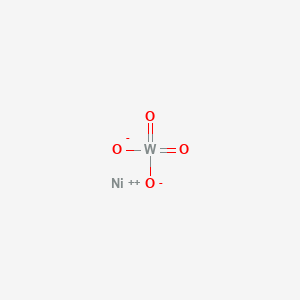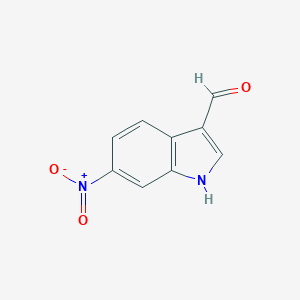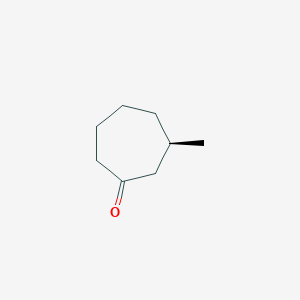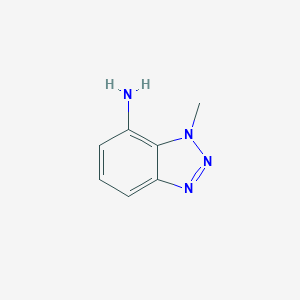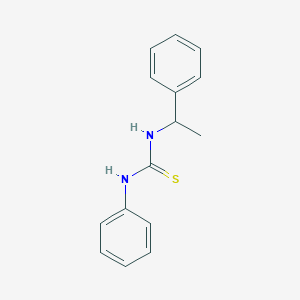
(Tetrahydro-3-furyl)methyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-3-furyl)methyl oleate is a fatty acid ester that has been synthesized and studied for its potential use in various scientific research applications. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (Tetrahydro-3-furyl)methyl oleate is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (Tetrahydro-3-furyl)methyl oleate has a number of interesting biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties and may be able to reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Tetrahydro-3-furyl)methyl oleate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it is not widely available and may be expensive to obtain.
Direcciones Futuras
There are a number of future directions that researchers could explore with regards to (Tetrahydro-3-furyl)methyl oleate. For example, further studies could be conducted to better understand the mechanism of action of this compound and how it interacts with cancer cells. Additionally, researchers could investigate the potential use of this compound in other areas of medicine, such as in the treatment of inflammatory diseases or neurodegenerative disorders.
In conclusion, (Tetrahydro-3-furyl)methyl oleate is a promising compound that has been studied for its potential use in various scientific research applications. While there is still much to learn about this compound, the research conducted so far has shown that it has interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of (Tetrahydro-3-furyl)methyl oleate involves the reaction of oleic acid with tetrahydrofurfuryl alcohol in the presence of a catalyst. The resulting ester can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(Tetrahydro-3-furyl)methyl oleate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and may be able to inhibit the growth of certain types of cancer cells.
Propiedades
Número CAS |
150-81-2 |
|---|---|
Nombre del producto |
(Tetrahydro-3-furyl)methyl oleate |
Fórmula molecular |
C23H42O3 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
oxolan-3-ylmethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- |
Clave InChI |
NSMHOFMBVBYNJX-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCOC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Otros números CAS |
150-81-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



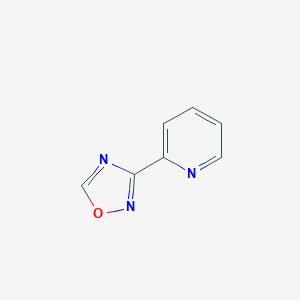
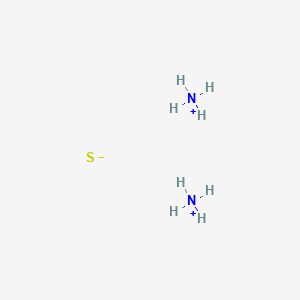
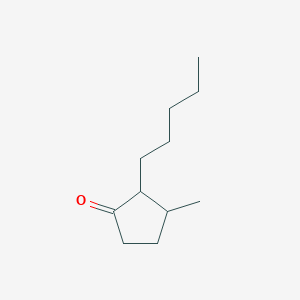
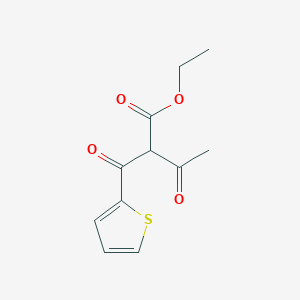
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
